molecular formula C9H15ClO3 B8581297 Chloromethyl 1-methylcyclohexyl carbonate CAS No. 192630-21-0

Chloromethyl 1-methylcyclohexyl carbonate

Cat. No. B8581297
M. Wt: 206.66 g/mol
InChI Key: RUICJPMXWCDSDL-UHFFFAOYSA-N
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Patent
US07045619B2

Procedure details

1-Methylcyclohexanol (4.57 g) in dichloromethane (40 ml) was cooled in an ice-bath and treated with pyridine (3.24 ml). Chloromethyl chloroformate (3.65 ml) in dichloromethane (10 ml) was added dropwise through a pressure-equalising funnel. The mixture was stirred for 2 h and then washed with water (2×), dried (MgSO4) and then evaporated to leave a reddish-coloured oil, which was dissolved in dichloromethane and filtered through silica gel (230-400 mesh ASTM) to give (after evaporation) chloromethyl 1-methylcyclohexyl carbonate as a colourless oil (8.97 g), υmax(CH2Cl2) 2940, 2865, 1763, 1444, 1346, 1292, and 1237 cm−1; δ(CDCl3) 1.25-1.70 (11H, m), 2.12-2.18 (2H, m), 5.69 (2H,s) ppm.
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.24 mL
Type
reactant
Reaction Step Two
Quantity
3.65 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.N1C=CC=CC=1.Cl[C:16]([O:18][CH2:19][Cl:20])=[O:17]>ClCCl>[C:16](=[O:17])([O:8][C:2]1([CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1)[O:18][CH2:19][Cl:20]

Inputs

Step One
Name
Quantity
4.57 g
Type
reactant
Smiles
CC1(CCCCC1)O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.24 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
3.65 mL
Type
reactant
Smiles
ClC(=O)OCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a reddish-coloured oil, which
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (230-400 mesh ASTM)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(OCCl)(OC1(CCCCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.97 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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